molecular formula C12H16ClNO2 B14284872 Phenyl piperidine-3-carboxylate;hydrochloride CAS No. 119228-22-7

Phenyl piperidine-3-carboxylate;hydrochloride

Cat. No.: B14284872
CAS No.: 119228-22-7
M. Wt: 241.71 g/mol
InChI Key: ZJPVBBUVAUDRQX-UHFFFAOYSA-N
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Description

Phenyl piperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl piperidine-3-carboxylate;hydrochloride typically involves the reaction of piperidine with phenyl carboxylate under specific conditions. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another approach involves the formation of (thiomethyl)methyl carbenium ion from dimethyl sulfoxide under mild conditions, followed by the reaction with homoallylic amines to generate piperidine derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl piperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Phenyl piperidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of phenyl piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are essential for the establishment of cancers .

Comparison with Similar Compounds

Phenyl piperidine-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:

Conclusion

This compound is a valuable compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an important subject of study in the fields of chemistry, biology, and medicine.

Properties

CAS No.

119228-22-7

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

phenyl piperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-12(10-5-4-8-13-9-10)15-11-6-2-1-3-7-11;/h1-3,6-7,10,13H,4-5,8-9H2;1H

InChI Key

ZJPVBBUVAUDRQX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(=O)OC2=CC=CC=C2.Cl

Origin of Product

United States

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